molecular formula C21H24ClN2O4P B11419527 Diethyl [5-(benzylamino)-2-(4-chlorobenzyl)-1,3-oxazol-4-yl]phosphonate

Diethyl [5-(benzylamino)-2-(4-chlorobenzyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11419527
M. Wt: 434.9 g/mol
InChI Key: DQFMHHVQWFXXAJ-UHFFFAOYSA-N
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Description

DIETHYL [5-(BENZYLAMINO)-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE: is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a benzylamino group, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIETHYL [5-(BENZYLAMINO)-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where a benzylamine reacts with the oxazole intermediate.

    Attachment of the Phosphonate Ester: The final step involves the esterification of the oxazole derivative with diethyl phosphite under suitable conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the oxazole ring or the benzylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions such as reflux or the presence of a base.

Major Products: The major products formed from these reactions include oxidized oxazole derivatives, reduced benzylamino compounds, and substituted phosphonate esters.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Drug Development: It is explored for its pharmacological properties, including antimicrobial and anticancer activities.

Medicine:

    Therapeutics: Research is ongoing to evaluate its efficacy in treating various diseases, including cancer and infectious diseases.

Industry:

    Corrosion Inhibition: The compound is studied for its ability to inhibit corrosion in metal surfaces, making it useful in industrial applications.

Mechanism of Action

The mechanism of action of DIETHYL [5-(BENZYLAMINO)-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The oxazole ring and phosphonate ester contribute to the compound’s stability and ability to penetrate biological membranes. These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

    DIETHYL (4-CHLOROPHENYL)AMINOMETHYL PHOSPHONATE (APCI-1): Similar structure but lacks the oxazole ring.

    DIETHYL (4-CHLOROPHENYL)AMINOMETHYL PHOSPHONATE (APCI-2): Contains a methoxy group instead of the benzylamino group.

    DIETHYL (1-[(4-CHLOROPHENYL)AMINO]-3-PHENYLALLYL)PHOSPHONATE (APCI-3): Features an allyl group in place of the oxazole ring.

Uniqueness: DIETHYL [5-(BENZYLAMINO)-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability, reactivity, and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C21H24ClN2O4P

Molecular Weight

434.9 g/mol

IUPAC Name

N-benzyl-2-[(4-chlorophenyl)methyl]-4-diethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C21H24ClN2O4P/c1-3-26-29(25,27-4-2)21-20(23-15-17-8-6-5-7-9-17)28-19(24-21)14-16-10-12-18(22)13-11-16/h5-13,23H,3-4,14-15H2,1-2H3

InChI Key

DQFMHHVQWFXXAJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)Cl)NCC3=CC=CC=C3)OCC

Origin of Product

United States

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